molecular formula C8H16N2O B111418 (2S)-2-amino-N-cyclopentylpropanamide CAS No. 1217767-70-8

(2S)-2-amino-N-cyclopentylpropanamide

Cat. No.: B111418
CAS No.: 1217767-70-8
M. Wt: 156.23 g/mol
InChI Key: FKQVZJBUPCYIJN-LURJTMIESA-N
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Description

(2S)-2-amino-N-cyclopentylpropanamide is an organic compound characterized by its unique structure, which includes an amino group and a cyclopentyl ring attached to a propanamide backbone

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-N-cyclopentylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers, coatings, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-cyclopentylpropanamide typically involves the reaction of cyclopentylamine with a suitable precursor such as (2S)-2-bromo-propanamide. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (2S)-2-amino-N-cyclobutylpropanamide: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.

    (2S)-2-amino-N-cyclopropylpropanamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

The uniqueness of (2S)-2-amino-N-cyclopentylpropanamide lies in its specific ring size and the resulting steric and electronic properties. The cyclopentyl ring provides a balance between rigidity and flexibility, making it an interesting scaffold for the design of new compounds with desirable properties. Additionally, the presence of the amino group and the amide linkage allows for a wide range of chemical modifications, further enhancing its versatility in various applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQVZJBUPCYIJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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